5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of chemical compound it is. For example, 5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole would be expected to be an organic compound due to the presence of carbon © and hydrogen (H) atoms.
Synthesis Analysis
The synthesis of a compound refers to the chemical reaction or series of reactions used to produce it. This often involves combining simpler compounds, known as reactants, to form a more complex product. The conditions under which the reaction occurs, such as temperature, pressure, and the presence of catalysts, can also play a crucial role.Molecular Structure Analysis
This involves determining the arrangement of atoms within the compound and the types of bonds (covalent, ionic, etc.) that hold them together. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and mass spectrometry are often used for this purpose.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its behavior in solution, and its decomposition products.Physical And Chemical Properties Analysis
This includes properties such as melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can often be predicted based on the compound’s structure and are usually confirmed through laboratory testing.Safety And Hazards
This involves assessing the potential risks associated with the compound. This can include toxicity, flammability, and environmental impact. Safety data sheets (SDS) are often used to communicate this information.
Future Directions
This could involve potential applications for the compound, areas where further research is needed, or new methods for its synthesis.
Please note that this is a general guide and the specific details can vary depending on the compound. For a detailed analysis of a specific compound, I would recommend consulting a chemistry textbook or a reliable online resource. If you have any other questions, feel free to ask!
properties
IUPAC Name |
5-methyl-3-piperidin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h7,9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRIZRNPHNCKOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610741 | |
Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | |
CAS RN |
757175-70-5 | |
Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20610741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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